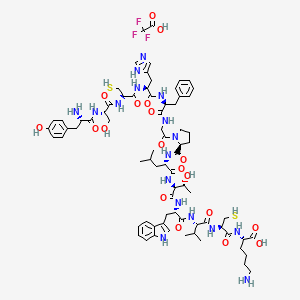
Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate
Overview
Description
Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate is a type of Erythropoietin Mimetic Agent (EMA). EMAs are a new class of drugs developed for treating anemic conditions. They are oligopeptides capable of dimerizing the erythropoietin (EPO) receptor and thus stimulating erythropoiesis . The most promising amino acid sequences have been mounted on various different polymeric structures or carrier molecules to obtain highly active EPO-like drugs exhibiting beneficial and desirable pharmacokinetic profiles .
Synthesis Analysis
The synthesis of this compound involves the discovery of oligopeptides capable of dimerizing the erythropoietin (EPO) receptor and thus stimulating erythropoiesis . The most promising amino acid sequences have been mounted on various different polymeric structures or carrier molecules .Molecular Structure Analysis
The this compound is a peptide mimic of EPO. The EPO receptor (EPOR) is a member of a superfamily of cytokine receptors . The minimal active peptide sequence consists of only a 13 amino acid complement of the original 20 amino acid EMP1 sequence indicating that molecules even smaller than EMP1 can serve as receptor agonists .Chemical Reactions Analysis
The chemical reactions involved in the action of this compound are related to its interaction with the EPO receptor. EPO exerts its effect by specifically interacting with a receptor present on the surface of progenitor cells which leads to receptor activation and initiation of an intracellular signal cascade .Scientific Research Applications
Neuroprotection and Cognitive Effects
Research has highlighted the potential of erythropoietin-derived peptides, including sequences similar to Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate, in neuroprotection and cognitive enhancement. One study investigated an erythropoietin-derived peptide mimetic, pHBSP, examining its impact on cellular and cognitive outcomes in a rat model of post-status epilepticus. The findings suggest that such peptides can offer neuroprotective, neuroregenerative, and anti-inflammatory benefits, potentially providing a therapeutic avenue for epilepsies and other neurodegenerative conditions without the erythropoietic effects associated with erythropoietin itself (Seeger et al., 2011).
Enhanced Erythropoietic Activity through Dimerization
Erythropoietin mimetic peptide 1 (EMP1) demonstrates that dimerization can significantly enhance its erythropoietic activity, a characteristic that may extend to other sequences like Erythropoietin Mimetic Peptide Sequence 20. By fusing two EMP1 genes linked by specific proteins, a study showed a tenfold increase in erythropoietic activity compared to monomeric EMP1, suggesting the potential for significant improvements in therapeutic applications related to anemia and other conditions requiring erythropoiesis stimulation (Guo et al., 2015).
Analytical Techniques for EMP Detection
The development of erythropoietin mimetic agents (EMA) for treating anemia has introduced new analytical challenges and requirements, particularly in detecting these agents in doping controls. A study focusing on the comprehensive detection of EMPs in doping controls developed a strategy for their detection in human urine, employing EPO receptor-facilitated purification and nonenzymatic cleavage procedures. This advancement is crucial for maintaining fairness in sports and ensuring the safe and appropriate use of EMPs in therapeutic contexts (Vogel et al., 2015).
Novel Non-Hematopoietic Erythropoietin Mimetics
Exploration into non-hematopoietic agonists of the erythropoietin receptor has unveiled peptides like Epotris, derived from the C α-helix region of human erythropoietin. These peptides specifically bind to the erythropoietin receptor, promoting neurite outgrowth and neuron survival without stimulating erythropoiesis. Such peptides represent a promising therapeutic strategy for neurological disorders, offering neuroprotective benefits without the side effects associated with increased red blood cell production (Pankratova et al., 2010).
Mechanism of Action
Target of Action
The primary target of Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate (EMP-20) is the Erythropoietin (EPO) receptor . EPO is a hormone that regulates the production of red blood cells. The EPO receptor is expressed in the bone marrow by erythroid progenitor cells. When EPO binds to its receptor, it triggers the production of red blood cells, a process known as erythropoiesis .
Mode of Action
EMP-20 is a peptide mimetic of EPO, meaning it is designed to mimic the action of EPO . It has been described as an excellent starting point for the design of compounds with EPO mimetic activity . EMP-20 can serve as a minimal model for an EPO receptor antagonist . This suggests that EMP-20 may bind to the EPO receptor and block its activation, thereby inhibiting erythropoiesis .
Biochemical Pathways
EPO primarily acts on the JAK2/STAT5 signaling pathway, which is crucial for erythropoiesis .
Pharmacokinetics
A related study on erythropoietin mimetic agents (ema) suggests that these compounds exhibit beneficial and desirable pharmacokinetic profiles
Result of Action
As an epo mimetic, emp-20 is likely to have similar effects to epo, which include promoting the survival, proliferation, and differentiation of erythroid progenitor cells .
Safety and Hazards
While EPO therapy is highly safe and efficacious, a desirable improvement sought for EPO therapy is in the mode of drug delivery . The cost and inconvenience associated with chronic parenteral administration of EPO and other protein therapeutics have led a number of investigators to seek ways to deliver proteins orally, transdermally, and by inhalation .
Future Directions
The future directions in the development of Erythropoietin Mimetic Peptide Sequence 20 Trifluoroacetate and similar drugs involve finding ways to deliver proteins orally, transdermally, and by inhalation . In addition to the contemporary uses of EPO, an oral agent would potentially extend to therapeutic applications in less severe anaemia conditions associated with rheumatoid arthritis and other chronic inflammatory disorders .
properties
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H101N17O17S2.C2HF3O2/c1-38(2)26-50(64(97)88-60(40(5)91)71(104)83-52(29-43-31-76-48-17-10-9-16-46(43)48)65(98)87-59(39(3)4)70(103)86-56(36-108)67(100)79-49(72(105)106)18-11-12-24-73)82-69(102)57-19-13-25-89(57)58(93)33-77-62(95)51(28-41-14-7-6-8-15-41)80-63(96)53(30-44-32-75-37-78-44)81-68(101)55(35-107)85-66(99)54(34-90)84-61(94)47(74)27-42-20-22-45(92)23-21-42;3-2(4,5)1(6)7/h6-10,14-17,20-23,31-32,37-40,47,49-57,59-60,76,90-92,107-108H,11-13,18-19,24-30,33-36,73-74H2,1-5H3,(H,75,78)(H,77,95)(H,79,100)(H,80,96)(H,81,101)(H,82,102)(H,83,104)(H,84,94)(H,85,99)(H,86,103)(H,87,98)(H,88,97)(H,105,106);(H,6,7)/t40-,47+,49+,50+,51+,52+,53+,54+,55+,56+,57+,59+,60+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIQDNIPNOTOEJ-JIMROMLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)N)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H102F3N17O19S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1654.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



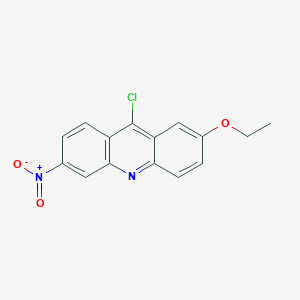

![3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B3250397.png)
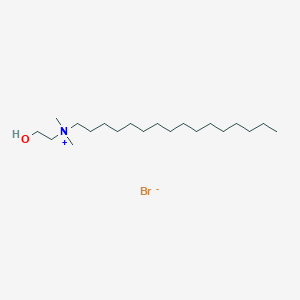
![3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B3250414.png)
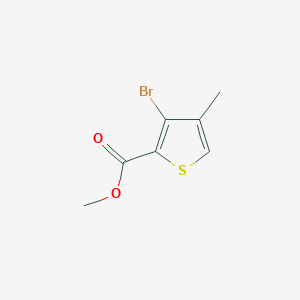
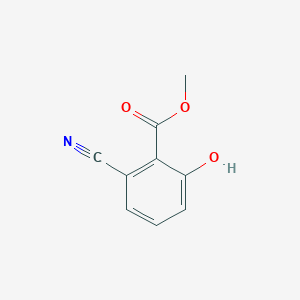

![2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B3250441.png)

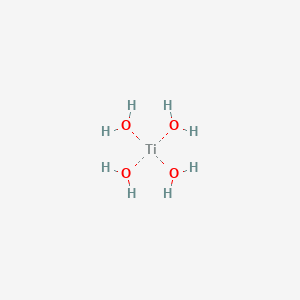

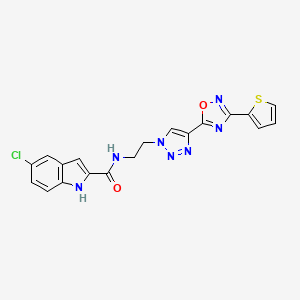
![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3250492.png)